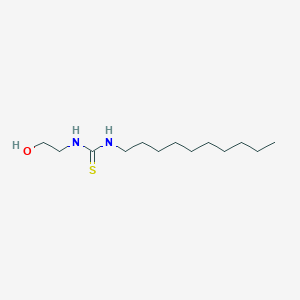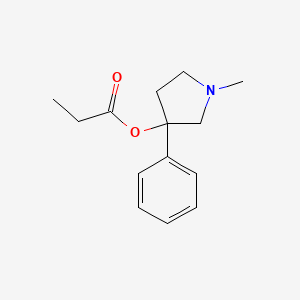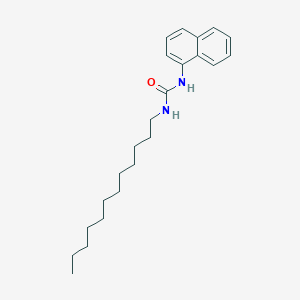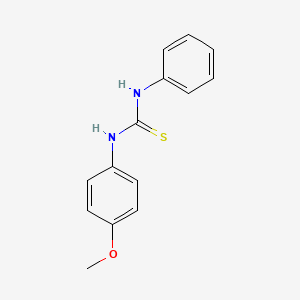![molecular formula C23H36N2O B12000796 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is an organic compound characterized by a long aliphatic chain and a conjugated system involving a phenyl group and a double bond. This compound is of interest due to its unique structural properties, which make it a subject of study in various fields such as organic chemistry, materials science, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide typically involves the condensation of tetradecanamide with cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine linkage. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the phenyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it into an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used to convert the imine to an amine.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is used as a model compound to study imine formation and stability. Its unique structure also makes it a candidate for studying conjugated systems and their electronic properties.
Biology
The compound’s potential biological activity is of interest, particularly its interactions with biological membranes due to its amphiphilic nature. It may serve as a model for studying membrane-bound processes and the behavior of long-chain amides in biological systems.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial agent. Its structure suggests it could interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic properties.
Wirkmechanismus
The mechanism by which N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide exerts its effects is primarily through its interaction with lipid bilayers. The long aliphatic chain allows it to embed within the lipid membrane, while the polar head group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to increased permeability or complete lysis of the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]nonanamide: Similar structure but with a shorter aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]octadecanamide: Similar structure but with a longer aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide: Similar structure with a different chain length.
Uniqueness
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is unique due to its specific chain length, which balances hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic properties. Its specific structure also allows for unique interactions in both chemical and biological systems, distinguishing it from its shorter or longer chain analogs.
Eigenschaften
Molekularformel |
C23H36N2O |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide |
InChI |
InChI=1S/C23H36N2O/c1-2-3-4-5-6-7-8-9-10-11-15-20-23(26)25-24-21-16-19-22-17-13-12-14-18-22/h12-14,16-19,21H,2-11,15,20H2,1H3,(H,25,26)/b19-16+,24-21+ |
InChI-Schlüssel |
GYMDVZROOSIFKQ-ZMYQQVJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NN=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)



![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)



![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)


